![molecular formula C6H4BrN3 B3022150 5-溴-1H-吡唑并[3,4-b]吡啶 CAS No. 1449693-24-6](/img/structure/B3022150.png)

5-溴-1H-吡唑并[3,4-b]吡啶

概述

描述

5-bromo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that serves as a key intermediate and building block in the synthesis of various polyheterocyclic systems and derivatives with potential biological activities. The presence of bromine in the molecule makes it a versatile precursor for further functionalization through various organic reactions.

Synthesis Analysis

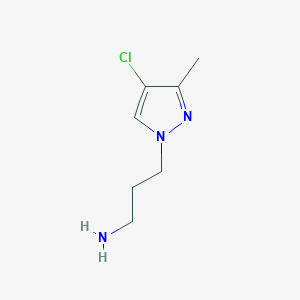

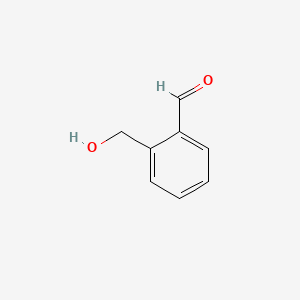

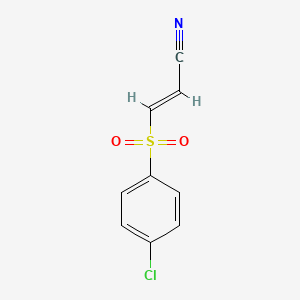

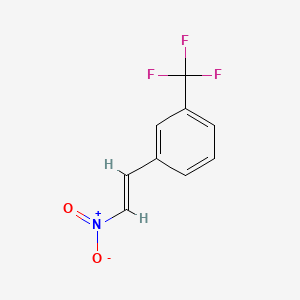

The synthesis of derivatives of 5-bromo-1H-pyrazolo[3,4-b]pyridine involves systematic approaches such as the condensation of 5-Bromo-2,3-diaminopyridine with aromatic aldehydes, followed by alkylation reactions . Another method includes the reaction of 3-amino-5-bromo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with different reagents to construct new polyheterocyclic ring systems . Additionally, iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine followed by copper-catalyzed coupling reactions with various sulfonamide derivatives has been reported .

Molecular Structure Analysis

The molecular structures of the synthesized compounds have been elucidated using techniques such as NMR spectroscopy and monocrystalline X-ray crystallography. Theoretical calculations using DFT and TD-DFT methods at the B3LYP/6-31G++(d,p) level of theory have been carried out to understand the electronic properties of the molecules . The intermolecular contacts and the nature of hydrogen bonding in the crystal structures have also been analyzed .

Chemical Reactions Analysis

The bromine atom in 5-bromo-1H-pyrazolo[3,4-b]pyridine facilitates further chemical transformations. For instance, diazotization followed by coupling reactions has been used to create triazine derivatives . The compound has also been used in palladium-catalyzed amidation reactions to synthesize imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines . Moreover, reactions with β-dimethylaminopropiophenones have yielded new pyrazolo[3,4-b]pyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-1H-pyrazolo[3,4-b]pyridine derivatives are characterized by various spectroscopic techniques such as IR and 1H NMR. The antibacterial and antioxidant properties of these compounds have been evaluated, with some showing significant activity . The solubility, melting points, and stability of these compounds are determined by their molecular structure and substituents.

科学研究应用

抗菌和抗氧化应用

Variya 等人(2019 年)的一项研究重点介绍了 5-溴-1H-吡唑并[3,4-b]吡啶的新型衍生物的合成,展示了它们作为抗菌剂和抗氧化剂的潜力。这些衍生物对革兰氏阳性菌和革兰氏阴性菌菌株均表现出显着的活性,在某些情况下优于标准药物链霉素。此外,这些化合物表现出中等到良好的抗氧化性能,DPPH 和超氧化物自由基清除试验证明了这一点。这项研究强调了 5-溴-1H-吡唑并[3,4-b]吡啶衍生物在开发新的抗菌和抗氧化候选物方面的潜力 (Variya、Panchal 和 Patel,2019 年)。

吡唑并[3,4-b]吡啶衍生物的合成

另一个重要的应用是 Chamakuri、Murthy Muppavarapu 和 Yellu(2016 年)证明的,即从 5-溴-1H-吡唑并[3,4-b]吡啶-3-甲醛合成 7-氮杂吲唑-查耳酮衍生物。这些衍生物通过一系列反应合成,并评估了它们的抗炎和镇痛活性。某些衍生物表现出优异的抗炎和镇痛活性,表明 5-溴-1H-吡唑并[3,4-b]吡啶作为开发新药的先驱的潜力 (Chamakuri、Murthy Muppavarapu 和 Yellu,2016 年)。

多杂环环系合成

Abdel‐Latif、Mehdhar 和 Abdel-Ghani(2019 年)利用 3-氨基-5-溴-4,6-二甲基-1H-吡唑并[3,4-b]吡啶构建新的多杂环环系。这项研究展示了 5-溴-1H-吡唑并[3,4-b]吡啶衍生物在合成复杂杂环化合物中的多功能性。合成的化合物还评估了它们的体外抗菌性能,表明该化合物在药物化学中的潜力 (Abdel‐Latif、Mehdhar 和 Abdel-Ghani,2019 年)。

生物医学应用概述

Donaire-Arias 等人(2022 年)概述了 1H-吡唑并[3,4-b]吡啶(包括 5-溴-1H-吡唑并[3,4-b]吡啶)的生物医学应用。这篇综合综述涵盖了此类化合物的取代基多样性、合成方法和生物医学应用,突出了它们在药物研究中的重要性 (Donaire-Arias 等人,2022 年)。

作用机制

Target of Action

The primary target of 5-bromo-1H-pyrazolo[3,4-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They have three subtypes: TRKA, TRKB, and TRKC . These receptors belong to the receptor tyrosine kinase (RTK) family .

Mode of Action

5-bromo-1H-pyrazolo[3,4-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated .

Biochemical Pathways

The activation of TRKs triggers downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The compound C03, a derivative of 5-bromo-1H-pyrazolo[3,4-b]pyridine, has shown good plasma stability . It also has low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 , which may impact its bioavailability.

Result of Action

The continuous activation and overexpression of TRKs can cause cancer . By inhibiting TRKs, 5-bromo-1H-pyrazolo[3,4-b]pyridine can potentially prevent the proliferation of cancer cells . For instance, compound C03 inhibited the proliferation of the Km-12 cell line .

未来方向

The future directions for research on 5-bromo-1H-pyrazolo[3,4-b]pyridine are likely to involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, its derivatives have shown potential as TRK inhibitors, suggesting possible applications in cancer treatment .

属性

IUPAC Name |

5-bromo-1H-pyrazolo[3,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BASYLPMLKGQZOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30654277 | |

| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

875781-17-2 | |

| Record name | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30654277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromopyrazolo[3,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

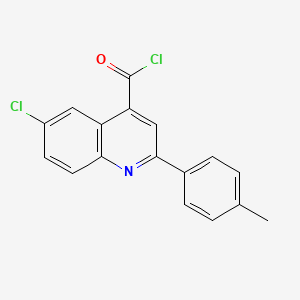

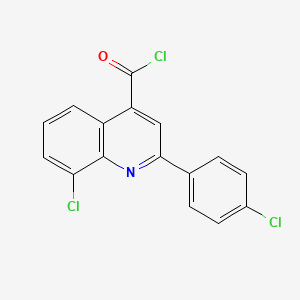

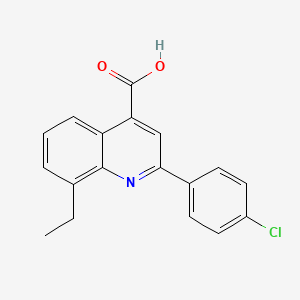

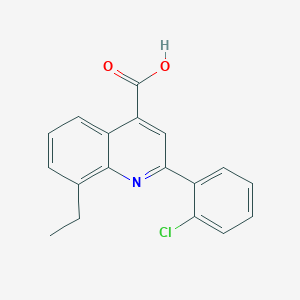

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[3-(4-chlorophenyl)-2-oxo-2H-chromen-7-yl]oxy}acetic acid](/img/structure/B3022082.png)

![2-{[(3-chlorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3022086.png)